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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed protocols for researchers working with PF-05089771. The content is
designed to address specific issues related to achieving and verifying in vivo target
engagement of this selective Navl.7 inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is PF-05089771 and its mechanism of action?

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium
channel Nav1.7.[1] Its mechanism is state-dependent; it preferentially binds to the inactivated
state of the Nav1.7 channel.[2] Specifically, it interacts with the voltage-sensor domain (VSD) of
domain 1V, stabilizing the channel in a non-conducting conformation from which it recovers
slowly.[2][3] This slow onset and recovery are key features of its inhibitory profile.[2][3]

Q2: Why were the clinical trial results for PF-05089771 disappointing despite its high in vitro
potency?

Despite high selectivity and a promising preclinical profile, PF-05089771 failed to show
significant analgesic efficacy in clinical trials for conditions like painful diabetic peripheral
neuropathy.[2][4][5] Several factors may have contributed to these outcomes:

e Poor Pharmacokinetics: The compound has very high plasma protein binding, which may
lead to insufficient free drug concentrations at the target site.[4][6]
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« Insufficient Target Engagement: Preclinical models suggested that high multiples of the in
vitro IC50 (over 30x) were required to see a significant effect, indicating a potential
disconnect between plasma concentration and target site engagement.[6]

o Limited CNS Penetration: As an arylsulfonamide, PF-05089771 has limited access to the
central nervous system.[4] Since Nav1.7 is also present on the central terminals of dorsal
root ganglion neurons, blocking this central pool of channels might be necessary for robust
analgesia.[4]

o Target-Related Complexity: Neurons can exhibit degeneracy, meaning they can use different
Nav channel subtypes to achieve the same function.[7] It is possible that upon inhibition of
Navl.7, other channels like Nav1.8 compensate, thus maintaining neuronal excitability and
pain signaling.[7]

Q3: What does "state-dependent” inhibition mean for designing experiments with PF-
050897717

State-dependent inhibition means the drug has a higher affinity for certain conformations of the
ion channel (e.g., open, inactivated) than for the resting (closed) state. PF-05089771 has a
much higher affinity for the inactivated state of Nav1.7.[2] This is critical for experimental design
because the drug will be most effective in tissues or conditions where neurons are actively
firing, leading to the accumulation of inactivated channels. Experiments conducted in quiescent
tissues may underestimate the compound's potential potency.

Q4: How is in vivo target engagement for a Nav1.7 inhibitor like PF-05089771 typically
measured?

Measuring target engagement in vivo is crucial and can be done through several methods:

e Pharmacodynamic (PD) Readouts: Using functional assays that are dependent on Nav1.7
activity. For example, a preclinical target engagement model was developed using transgenic
mice expressing a gain-of-function Navl1.7 mutation, where an aconitine challenge induces
pain behaviors that are reversed by effective Nav1.7 inhibitors.[6][8]

o Biomarker Analysis: Measuring downstream signaling events or physiological responses
modulated by Nav1.7.
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 Direct Binding Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be
adapted for tissue samples to measure the thermal stabilization of the Nav1.7 protein upon
drug binding, confirming direct interaction.[9]

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the free
plasma concentration of the drug with a functional effect (like pain reduction in a preclinical
model) to establish the level of target coverage required for efficacy.[10]

Troubleshooting Guide: Poor In Vivo Efficacy

This guide addresses the common issue of observing a lack of efficacy in preclinical models
despite administering what is presumed to be an effective dose of PF-05089771.
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Problem

Potential Cause

Suggested Solution / Action

Lack of efficacy despite
seemingly adequate total

plasma concentration.

High Plasma Protein Binding:

Total plasma concentration is
not representative of the
pharmacologically active free
drug available to bind to
Navl.7. PF-05089771 is
known to have high plasma
protein binding.[4][6]

1. Measure Free Drug
Concentration: Use methods
like equilibrium dialysis or
ultrafiltration to determine the
unbound drug concentration in
plasma from your experimental
animals. 2. Correlate Free
Concentration with Efficacy:
Establish a PK/PD relationship
between the free drug
concentration and the
functional readout in your
model.

Insufficient Target Coverage:
The required in vivo
concentration for efficacy might
be much higher than the in
vitro IC50. Some studies show
that free plasma
concentrations >30 times the
Navl1.7 IC50 were needed for
PF-05089771 to show an
effect.[6]

1. Dose Escalation Studies:

Perform dose-ranging studies

to determine if efficacy can be

achieved at higher, tolerable
exposures. 2. Establish a

Target Engagement Model:

Use a specific PD assay (e.g.,

aconitine challenge in IEM

mice[8]) to confirm that the

drug is engaging the target at

the doses being tested.

Limited CNS Penetration: The
pain model may have a
significant central component,
which is not being addressed
by the peripherally-restricted
PF-05089771.[4][5]

1. Assess Target Location:

Determine if central Nav1.7
channels play a key role in

your specific pain model. 2.
Measure CNS Exposure:

Quantify drug levels in the

brain and/or cerebrospinal fluid

(CSF) to confirm central vs.

peripheral restriction.
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Inconsistent or variable results

between experiments.

Variability in Target State: As a
state-dependent inhibitor, the
efficacy of PF-05089771 can
be influenced by the firing

state of nociceptive neurons.

[2]

1. Standardize Experimental
Conditions: Ensure that factors
influencing neuronal activity
(e.g., inflammation,
anesthesia, handling stress)
are kept consistent across all
experimental groups and
cohorts. 2. Use an Evoked
Pain Model: Employ models
where neuronal activity is
induced in a controlled manner
to promote the inactivated
channel state required for drug

binding.

Neuronal Compensation
(Degeneracy): Other sodium
channel subtypes (e.g.,
Nav1.8) may be compensating
for the pharmacological
blockade of Nav1.7,
maintaining neuronal

excitability.[7]

1. Profile Channel Expression:
Use qPCR or
immunohistochemistry to
assess the expression levels of
other Nav channel subtypes in
your model tissue. 2. Consider
Combination Therapy:
Investigate co-administration
with a blocker of another
relevant channel (e.g., Nav1.8)
to test for synergistic effects.
The combination of PF-
05089771 and pregabalin was
explored in clinical trials for this

reason.[1][5]

Quantitative Data Summary

Table 1: In Vitro Potency and Pharmacokinetic Profile of PF-05089771
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Parameter Value Reference
Target Navl.7 [1]
IC50 ~11 nM [1]I3]
] State-dependent, binds to
Mechanism ) ) [2][3]
inactivated state
o >909-fold over Nav1l.3,
Selectivity [1]
Nav1.4, Navl.5, Nav1.8
) o 38% - 110% (across 4
Bioavailability (Human) [10]

compounds tested)

High plasma protein binding,
Key Challenge ap P J
poor PK

[4][6]

Table 2: Summary of Phase 2 Clinical Trial Results in Painful Diabetic Peripheral Neuropathy

(NCT02215252)
Mean Difference in . o
Treatment Group (4 . 90% Credible Statistical
Pain Score vs. L
weeks) Interval Significance
Placebo
PF-05089771 (150 mg o
-0.41 -1.00t0 0.17 Not Significant
BID)
Pregabalin (150 mg o
-0.53 -0.91t0 -0.20 Significant

BID)

Source: Siebenga et
al., 2018; McDonnell
et al., 2018

Table 3: Comparison of In Vivo Target Coverage vs. Efficacy for Sulfonamide Nav1.7 Inhibitors
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Required
Key Correlate
Compound Example Target
for Improved Reference
Class Compound Coverage for .
. Efficacy
Efficacy*
Arylsulfonamide PF-05089771 >30x IC50 - [6][8]

GDC-0276 /

Acylsulfonamide
GDC-0310

Longer target
<5x IC50 ) i [6][8]
residence time

Efficacy
measured in an
aconitine-
induced pain
model in IEM

transgenic mice.

Visualizations
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Caption: Role of Navl.7 as an amplifier of generator potentials in nociceptive neurons.
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Caption: Integrated workflow for assessing in vivo PK/PD and target engagement.
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Lack of In Vivo Efficacy Observed

Is Free Plasma Concentration
Sulfficiently High (>30x I1C50)?

Action: Increase Dose or
Optimize Formulation

Is there evidence of target
engagement in a direct PD assay?

Conclusion: Poor PK/PD Translation.
Consider medicinal chemistry
(e.g., improve residence time).

Does the pain model rely
on peripheral Nav1.7?

Conclusion: Central mechanisms Conclusion: Channel degeneracy
may dominate. Measure CNS may be a factor. Profile other
exposure or change model. Nav channels.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for addressing poor in vivo efficacy of PF-05089771.

Detailed Experimental Protocols
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Protocol 1: In Vivo Target Engagement Assessment using a Pharmacodynamic Model
(Aconitine-Induced Flinching) Based on methods described for Nav1.7 inhibitors.[6][8]

» Animal Model: Use transgenic mice expressing a gain-of-function Nav1.7 mutation (e.g.,
Inherited Erythromelalgia model).

e Drug Administration:
o Administer PF-05089771 or vehicle via the desired route (e.g., oral gavage).
o Include multiple dose groups to assess dose-response.
o Select a pretreatment time based on the known Tmax of the compound.

» Aconitine Challenge:

o At the designated time post-drug administration, inject a low dose of aconitine (a Nav
channel activator) into the plantar surface of the hind paw.

e Behavioral Observation:
o Immediately place the animal in an observation chamber.

o Count the number of flinching/licking behaviors of the injected paw over a defined period
(e.g., 5-10 minutes).

o Data Analysis:
o Compare the flinching count between vehicle- and PF-05089771-treated groups.

o A significant reduction in flinching behavior indicates successful engagement and inhibition
of the target Nav1.7 channel. Correlate this response with free plasma concentrations
from satellite animal groups.

Protocol 2: Measuring Free Drug Concentration in Plasma using Rapid Equilibrium Dialysis
(RED)
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» Sample Collection: Collect blood from treated animals into anticoagulant-coated tubes (e.g.,
K2-EDTA) at various time points. Centrifuge to isolate plasma and store at -80°C.

o RED Device Preparation: Prepare the RED device inserts (8K MWCO) according to the
manufacturer's instructions.

 Dialysis:
o Add plasma samples to the sample chamber of the inserts.
o Add dialysis buffer (e.g., PBS) to the buffer chamber of the base plate.

o Assemble the unit and incubate on a shaker at 37°C for a sufficient time to reach
equilibrium (e.g., 4-6 hours).

o Sample Analysis:
o After incubation, collect aliquots from both the plasma and buffer chambers.

o Combine the buffer sample with an equal volume of control blank plasma to ensure matrix
matching.

o Analyze the concentration of PF-05089771 in both the plasma-side and buffer-side
samples using a validated LC-MS/MS method.

» Calculation: The concentration in the buffer chamber represents the free (unbound) drug
concentration. The fraction unbound (%fu) can be calculated as (Concentration_buffer /
Concentration_plasma) * 100.

Protocol 3: Ex Vivo Target Engagement Assessment using Cellular Thermal Shift Assay
(CETSA)

e Animal Dosing and Tissue Collection:
o Dose animals with PF-05089771 or vehicle.

o At the time of expected peak target engagement, euthanize the animals and rapidly
dissect the target tissue (e.g., dorsal root ganglia, sciatic nerve).
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o Flash-freeze the tissue in liquid nitrogen.

Lysate Preparation:

o Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase
inhibitors.

o Clarify the lysate by centrifugation to remove cellular debris.
Thermal Challenge:
o Aliquot the tissue lysate into separate PCR tubes.

o Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time
(e.g., 3 minutes), followed by immediate cooling on ice.

Protein Separation:

o Centrifuge the heated samples at high speed to pellet the precipitated/aggregated
proteins.

o Collect the supernatant, which contains the soluble protein fraction.
Protein Detection:

o Analyze the amount of soluble Navl1.7 remaining in the supernatant using a quantitative
protein detection method, such as Western Blot or mass spectrometry.

Data Analysis:

o Plot the percentage of soluble Navl.7 as a function of temperature for both vehicle- and
drug-treated groups.

o Arightward shift in the melting curve for the drug-treated group indicates thermal
stabilization of Nav1.7, confirming direct target engagement in the tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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